molecular formula C17H15NO3S3 B2623316 N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034420-15-8

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2623316
CAS No.: 2034420-15-8
M. Wt: 377.49
InChI Key: JLGHRLXKRDBODK-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a unique combination of thiophene and benzofuran moieties. Thiophene is a five-membered aromatic ring containing sulfur, while benzofuran is a fused ring system consisting of a benzene ring and a furan ring. The sulfonamide group adds further functionality to the molecule, making it a versatile compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes methods like the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions such as the presence of phase-transfer catalysts and sodium iodide at elevated temperatures .

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with various molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene and benzofuran moieties can also interact with cellular components, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and benzofuran derivatives, such as:

Uniqueness

N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of thiophene and benzofuran moieties, along with the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S3/c19-24(20,14-3-4-15-12(10-14)5-7-21-15)18-17(13-6-9-22-11-13)16-2-1-8-23-16/h1-4,6,8-11,17-18H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGHRLXKRDBODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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